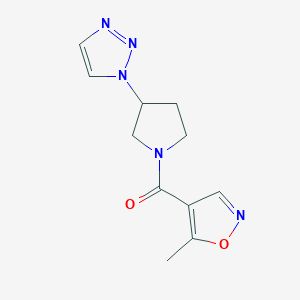![molecular formula C12H17BrN4O2 B2791513 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide CAS No. 2380069-03-2](/img/structure/B2791513.png)
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide, commonly known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPA is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
BPA exerts its biological effects by binding to specific targets, including enzymes and receptors. BPA has been shown to inhibit the activity of various enzymes, including topoisomerases, which are involved in DNA replication and repair. BPA has also been shown to modulate the activity of various receptors, including dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
BPA has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. BPA has also been shown to modulate neurotransmitter release and uptake, leading to changes in mood and behavior. BPA has been shown to have low toxicity and high selectivity for its targets, making it a potential candidate for therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
BPA has several advantages for use in lab experiments, including its high purity and stability, low toxicity, and high selectivity for its targets. However, BPA has several limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. BPA also has a short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on BPA, including the development of novel synthesis methods to improve yield and purity, the identification of new targets for BPA, and the optimization of BPA for therapeutic use. BPA has shown promising results in preclinical studies, and further research is needed to determine its potential for clinical use. Additionally, the development of new formulations and delivery methods may improve the efficacy and safety of BPA for various applications.
Conclusion:
In conclusion, BPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. BPA has shown promising results in preclinical studies for its potential use as a therapeutic agent for various diseases. Further research is needed to determine the full potential of BPA for clinical use.
Synthesemethoden
BPA can be synthesized using various methods, including the reaction of 5-bromopyrimidine-2-carbaldehyde with piperidine-3-carboxylic acid followed by acetylation of the resulting amine with acetic anhydride. Another method involves the reaction of 5-bromopyrimidine-2-carbaldehyde with piperidine-3-carboxamide followed by acetylation of the resulting amine with acetic anhydride. These methods have been optimized to obtain high yields and purity of BPA.
Wissenschaftliche Forschungsanwendungen
BPA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPA has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. BPA has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. BPA has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2/c13-10-4-15-12(16-5-10)19-8-9-2-1-3-17(6-9)7-11(14)18/h4-5,9H,1-3,6-8H2,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOFNBMRGBLQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N)COC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2791430.png)
![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2791431.png)
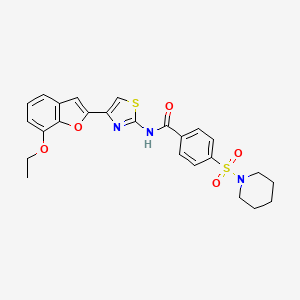
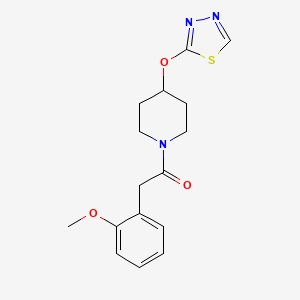



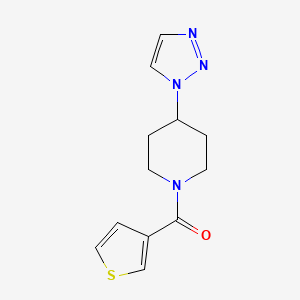
![N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

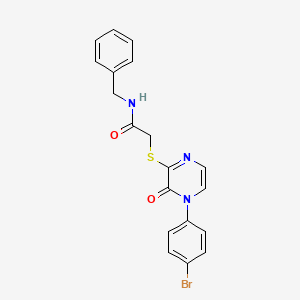

![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2791450.png)
